(3,4-Dimethylphenyl)(pyridin-2-yl)methanol
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Overview
Description
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a pyridin-2-yl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with pyridin-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3,4-dimethylbenzylmagnesium chloride reacts with pyridin-2-ylmethanol under anhydrous conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)(pyridin-3-yl)methanol
- (3,4-Dimethylphenyl)(pyridin-4-yl)methanol
- (3,5-Dimethylphenyl)(pyridin-2-yl)methanol
Uniqueness
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the methyl groups on the phenyl ring and the pyridin-2-yl group. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9,14,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARDBEIAEZWSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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